Cas no 14773-40-1 (2-Propenamide,3-(3,4-dimethoxyphenyl)-)

2-Propenamide,3-(3,4-dimethoxyphenyl)- structure
14773-40-1 structure
Product Name:2-Propenamide,3-(3,4-dimethoxyphenyl)-
CAS No:14773-40-1
MF:C11H13NO3
MW:207.225823163986
CID:168758
PubChem ID:923439
Update Time:2025-04-19

2-Propenamide,3-(3,4-dimethoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propenamide,3-(3,4-dimethoxyphenyl)-
    • (E)-3-(3,4-dimethoxyphenyl)prop-2-enamide
    • 3-(3,4-Dimethoxyphenyl)propenamide
    • 14773-40-1
    • (2E)-3-(3,4-dimethoxyphenyl)prop-2-enamide
    • SCHEMBL8153880
    • NCGC00385957-01_C11H13NO3_(2E)-3-(3,4-Dimethoxyphenyl)acrylamide
    • CINNAMAMIDE, 3,4-DIMETHOXY-
    • 3-(3,4-Dimethoxyphenyl)-2-propenamide
    • 2-Propenamide, 3-(3,4-dimethoxyphenyl)-
    • (E)-3-(3,4-Dimethoxyphenyl)acrylamide
    • 3,4-Dimethoxycinnamamide
    • 3-(3,4-Dimethoxyphenyl)acrylamide
    • ZN2TGN9XVL
    • AKOS003421127
    • beta-Carbamoyl-3,4-dimethoxystyrene
    • 2-Propenamide, 3-(3,4-dimethoxyphenyl)-, (2E)-
    • SCHEMBL8153885
    • NCGC00385957-01
    • LT0108
    • 3-(3,4-dimethoxyphenyl)prop-2-enamide, (E)-
    • 130973-10-3
    • (2E)-3-(3,4-dimethoxyphenyl)-2-propenamide
    • Inchi: 1S/C11H13NO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H2,12,13)/b6-4+
    • InChI Key: QUKZILHYXHKAKT-GQCTYLIASA-N
    • SMILES: O(C)C1C=C(/C=C/C(N)=O)C=CC=1OC

Computed Properties

  • Exact Mass: 207.08954328g/mol
  • Monoisotopic Mass: 207.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 61.6Ų

2-Propenamide,3-(3,4-dimethoxyphenyl)- Related Literature

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